

Cell Cycle Arrest by YS-363 Treatment: A Technical Guide

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Compound of Interest

Compound Name: YS-363

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This technical guide provides an in-depth overview of the mechanism of cell cycle arrest induced by **YS-363**, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor. **YS-363** has demonstrated potent, selective, and orally efficacious inhibitory activity against both wild-type and mutant forms of EGFR, leading to the suppression of tumor growth. [1] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest at the G0/G1 phase.[1] This document details the underlying signaling pathways, provides representative quantitative data, and outlines the experimental protocols for investigating these effects.

Core Mechanism: EGFR Inhibition Leading to G0/G1 Arrest

YS-363 exerts its anti-cancer effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation.[1] The binding of growth factors to EGFR triggers a signaling cascade that promotes cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting EGFR, **YS-363** effectively blocks these downstream signals, leading to a halt in the cell cycle at the G0/G1 checkpoint.

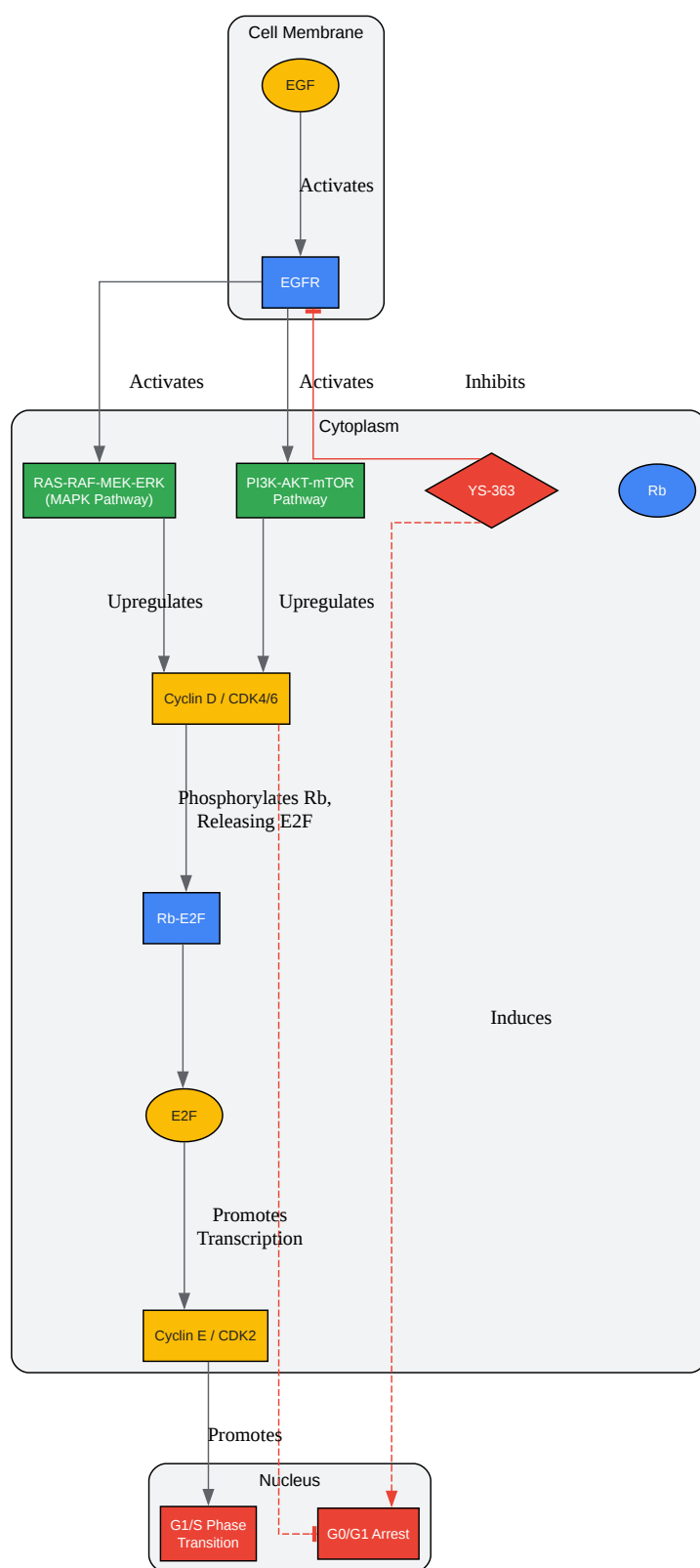
Signaling Pathway

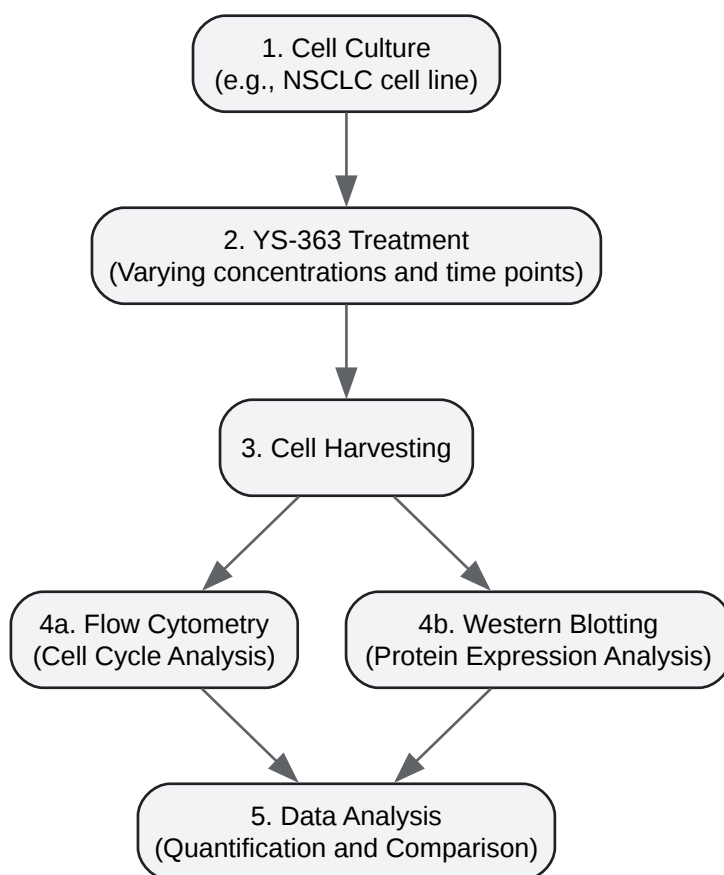
The inhibition of EGFR by **YS-363** disrupts key signaling pathways that are critical for cell cycle progression. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway

and the PI3K-AKT-mTOR pathway. Both of these pathways converge on the regulation of G1 cyclins (such as Cyclin D) and cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.

Activation of the MAPK and PI3K/AKT pathways normally leads to the upregulation of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which in turn promotes the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then activates CDK2, further promoting the G1/S transition.

YS-363-mediated EGFR inhibition prevents this cascade, leading to reduced levels of Cyclin D and E, and consequently, the cells are unable to pass the G1 restriction point and enter the S phase, resulting in G0/G1 arrest.





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References

- 1. Discovery of YS-363 as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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